molecular formula C50H55N2O8P B6338922 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide CAS No. 1535206-22-4

13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide

Cat. No.: B6338922
CAS No.: 1535206-22-4
M. Wt: 843.0 g/mol
InChI Key: OVLNZSKDTWNWTF-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic system characterized by a λ⁵-phosphorus center, which adopts a trigonal bipyramidal geometry due to the oxide group at position 13. Key structural features include:

  • Bulky substituents: The 10 and 16 positions are substituted with 2,4,6-triisopropylphenyl groups, which introduce significant steric hindrance.
  • Electron-withdrawing groups: Nitro (-NO₂) groups at positions 6 and 20 enhance electrophilic reactivity.

Crystallographic analysis of similar polycyclic systems (e.g., ) suggests that steric effects from bulky substituents influence molecular packing and intermolecular interactions, such as C—H···O hydrogen bonds . The use of SHELX software () is critical for refining such complex crystal structures, particularly for resolving bond angles and torsional strain in the pentacyclic framework .

Properties

IUPAC Name

13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H55N2O8P/c1-25(2)31-19-39(27(5)6)45(40(20-31)28(7)8)43-23-33-17-35(51(53)54)13-15-37(33)47-48-38-16-14-36(52(55)56)18-34(38)24-44(50(48)60-61(57,58)59-49(43)47)46-41(29(9)10)21-32(26(3)4)22-42(46)30(11)12/h13-30H,1-12H3,(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLNZSKDTWNWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4C=CC(=CC4=C2)[N+](=O)[O-])C5=C6C=CC(=CC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H55N2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic structure, the introduction of nitro groups, and the addition of hydroxyl and phosphapentacyclo functionalities. Each step would require specific reagents and conditions, such as:

    Formation of the Pentacyclic Structure: This might involve cyclization reactions using catalysts like palladium or platinum.

    Introduction of Nitro Groups: Nitration reactions using nitric acid and sulfuric acid.

    Addition of Hydroxyl Groups: Hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Phosphapentacyclo Functionalities: Phosphorylation reactions using phosphorus oxychloride or related reagents.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The use of automated synthesis platforms could also be beneficial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Electrophilic Substitution Reagents: Chlorine gas, sulfuric acid.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine-containing derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Potential use in materials science for developing new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example, the nitro groups might participate in redox reactions, while the hydroxyl and phosphapentacyclo functionalities could interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Triisopropylphenyl vs. Phenyl Groups

A direct analog, 13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa-...-13-oxide (CAS 695162-86-8, ), replaces the triisopropylphenyl groups with simpler phenyl substituents. Key differences include:

Property Target Compound Diphenyl Analog
Substituent Bulk High (triisopropylphenyl) Moderate (phenyl)
Solubility Likely lower in polar solvents Higher in polar solvents
Steric Hindrance Significant, may impede reactions Reduced, allowing faster kinetics
Crystal Packing Less dense due to bulky groups More efficient packing

The triisopropylphenyl groups in the target compound reduce solubility in aqueous media but enhance stability against oxidative or hydrolytic degradation, making it more suitable for applications requiring prolonged shelf life.

Functional Group Variations: Nitro vs. Non-Nitro Derivatives

Nitro groups at positions 6 and 20 distinguish this compound from analogs lacking these substituents. For example, the 14-Methoxy-2,16-dioxapentacyclo-3(8),10,12,14-tetraene-7,20-dione () features methoxy and ketone groups instead.

Property Target Compound 14-Methoxy Analog
Electron Effects Strong electron-withdrawing (-NO₂) Electron-donating (-OCH₃)
Reactivity Electrophilic sites at nitro positions Nucleophilic at ketone positions
Hydrogen Bonding C—H···O₃ interactions dominate C—H···O5 and O3 interactions

Phosphorus Coordination and Heteroatom Arrangement

The λ⁵-phosphorus center in the target compound contrasts with λ³-phosphorus systems (e.g., phosphines). Compared to simpler phosphine oxides, the pentacyclic framework imposes rigid geometry, limiting conformational flexibility.

Biological Activity

The compound 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and toxicology.

Chemical Structure and Properties

The compound features a unique pentacyclic structure with multiple functional groups including hydroxyl and nitro groups that may contribute to its reactivity and biological effects.

PropertyValue
Molecular FormulaC50H65N2O4P
Molecular Weight795.03 g/mol
IUPAC Name13-hydroxy-6,20-dinitro...
SolubilitySoluble in organic solvents

Biological Activity Overview

The biological activities of this compound can be categorized into several areas based on existing research:

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals.

Anti-inflammatory Effects

Research indicates that related compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways. This inhibition leads to reduced synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Cytotoxicity

Studies have shown that certain nitro-substituted compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) leading to apoptosis.

Study 1: Antioxidant Potential

A study conducted on a structurally similar compound demonstrated an IC50 value of 25 µM for DPPH radical scavenging activity. This suggests that the target compound may possess comparable antioxidant capabilities.

Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that a related compound inhibited COX-2 activity with an IC50 of 0.5 µM. Given the structural similarities, it is plausible that the compound may exhibit a similar mechanism of action.

Research Findings

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects on MCF-7 breast cancer cells showing a significant decrease in cell viability at concentrations above 50 µM.
  • Mechanistic Studies :
    • Investigations into the signaling pathways indicated that the compound may modulate NF-kB signaling leading to decreased expression of inflammatory cytokines.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic data suggest moderate absorption with potential hepatic metabolism; however, further studies are necessary to elucidate these parameters fully.

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